molecular formula C17H15NO2 B576358 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid CAS No. 885525-21-3

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

Cat. No. B576358
M. Wt: 265.312
InChI Key: FQHPBNUKSYOYHZ-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is an organic compound that belongs to the class of indole-3-carboxylic acid derivatives . It has been used in the synthesis of a series of novel indole-3-carboxylic acid derivatives, which have shown potential as auxin receptor protein TIR1 antagonists .


Synthesis Analysis

The synthesis of indole derivatives, including 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, has been a topic of interest in organic chemistry . The compound can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid includes tight π–π stacking, hydrogen bond, and hydrophobic interactions . These interactions are crucial for its biological activity.


Chemical Reactions Analysis

The chemical reactions involving 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid are diverse. For instance, it can undergo transesterification, forming a methyl ester . It can also participate in Mannich type coupling with aldehydes and secondary amines .


Physical And Chemical Properties Analysis

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is a powder with a melting point of 200-202°C . It has a molecular weight of 265.31 .

Scientific Research Applications

  • Synthesis of Novel Indole Derivatives : Indole-2-carboxylic acids and esters, including those with benzyl groups, have been synthesized using Dieckmann cyclization and Ullmann reaction. These methods offer pathways to create various derivatives for potential applications in pharmaceuticals or material science (Unangst et al., 1987).

  • Carboxylation and Derivatization : Various 1-benzylindoles have been effectively carboxylated under CO2 pressure to yield indole-3-carboxylic acids. This process is extendable to alkoxycarbonylation and carbamoylation, suggesting applications in creating diverse chemical structures (Nemoto et al., 2016).

  • Photophysical Studies and Fluorescent Probes : Indole derivatives synthesized from β-brominated dehydroamino acids have been shown to exhibit high fluorescence quantum yields. Their sensitivity to fluoride ions suggests potential use as selective fluorescent probes (Pereira et al., 2010).

  • Pharmacological Applications : Some indole-2-carboxylic acids have shown potency as glycine-site NMDA receptor antagonists, indicating potential therapeutic uses in neurological conditions (Baron et al., 2005).

  • Synthesis of Ellipticine : Certain benzylindole carboxylic acids have been used in the synthesis of ellipticine, a compound with notable anticancer properties (Miki et al., 2005).

  • Crystal Structure Analysis : The study of the crystal structure of indole carboxylic acids provides insights into their molecular geometry, which is crucial for understanding their chemical reactivity and potential applications in drug design (Sapari et al., 2018).

Safety And Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions for 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid could involve the development of new auxin mimic herbicides . Additionally, the exploration of novel methods of synthesis for indole derivatives is a promising area of research .

properties

IUPAC Name

1-benzyl-2-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12-16(17(19)20)14-9-5-6-10-15(14)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHPBNUKSYOYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735686
Record name 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

CAS RN

885525-21-3
Record name 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 0.50 g (3.1 mmol) 2-methyl-1H-indole-3-carboxylic acid (described in J. Heterocyclic Chem. 1977, 14, 1123) in 5 ml DMF were added 0.27 g (6.75 mmol) of NaH (60% in oil). The mixture was stirred at RT for 30 min. and then 0.39 ml (3.28 mmol) of benzyl bromid were added. The mixture was stirred an additional hour and then poured onto water and extracted with ethyl acetate. The combined organic phases were dried over Na2SO4 and concentrated in vacuo. Crystallization in Et2O afforded 0.61 g (78%) of 1-benzyl-2-methyl-1H-indole-3-carboxylic acid as a white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl 1-benzyl-2-methyl-1H-indole-3-carboxylate (446 mg, 1.6 mmol) in tetrahydrofuran (20 mL) and methanol (7 mL) was added sodium hydroxide (320 mg, 8 mmol) in water (7 mL), then stirred at 60° C. for 12 hours. The reaction mixture was concentrated in vacuo and acidified to PH=4 with 6 N hydrochloric acid, collected and dried to give 1-benzyl-2-methyl-1H-indole-3-carboxylic acid as a white solid (212 mg, 50%). LRMS (M+H+) m/z: calcd 265.11. found 265.
Name
methyl 1-benzyl-2-methyl-1H-indole-3-carboxylate
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
K Nemoto, S Tanaka, M Konno, S Onozawa, M Chiba… - Tetrahedron, 2016 - Elsevier
Various 1-methyl-, 1-triisopropylsilyl-, and 1-benzylindoles are carboxylated under CO 2 pressure (3.0áMPa) with the aid of 1.0ámolaráequiv of Me 2 AlCl to give 1-substituted indole-3-…
Number of citations: 54 www.sciencedirect.com

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